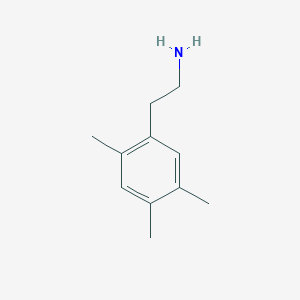

2-(2,4,5-Trimethylphenyl)ethanamine

描述

属性

IUPAC Name |

2-(2,4,5-trimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHQCTYIPCCUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744133-65-1 | |

| Record name | 2-(2,4,5-trimethylphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Investigative Guide to the Chemical and Pharmacological Landscape of 2-(2,4,5-Trimethylphenyl)ethanamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Phenethylamine

In the vast and ever-expanding universe of psychoactive compounds and pharmaceutical building blocks, the phenethylamine scaffold stands as a cornerstone of molecular design.[1] From endogenous neurotransmitters to complex therapeutic agents, this structural motif is a testament to the profound impact of subtle molecular modifications on biological activity. This guide ventures into the largely uncharted territory of a specific, yet under-researched, member of this family: 2-(2,4,5-Trimethylphenyl)ethanamine .

A thorough investigation of existing scientific literature reveals a conspicuous absence of dedicated studies on this particular isomer.[2] This presents both a challenge and an opportunity. For the researcher and drug development professional, this guide is structured not as a static repository of established facts, but as an investigative framework. It is a starting point for any scientific inquiry into this compound, synthesizing what is known about its close structural relatives to build a predictive and rational approach to its study. We will proceed by examining its core chemical identity, postulating logical synthetic pathways, and exploring its potential pharmacological properties through the lens of structure-activity relationships (SAR) established for the broader class of phenethylamines.

Molecular Identity and Structural Elucidation

The foundational step in the investigation of any novel compound is the unambiguous definition of its chemical structure.

Core Structure and Isomeric Differentiation

2-(2,4,5-Trimethylphenyl)ethanamine belongs to the phenethylamine class, characterized by a phenyl ring connected to an amino group by a two-carbon chain. Its unique identity arises from the specific substitution pattern of three methyl groups on the phenyl ring at the 2, 4, and 5 positions.

It is crucial to differentiate this compound from its isomers and related analogs, as minor shifts in substituent placement can dramatically alter pharmacological effects:

-

3,4,5-Trimethylphenethylamine: An isomer with a different substitution pattern, which has been studied for its behavioral effects in animals.[3]

-

2,4,6-Trimethylphenethylamine (Mesitylethanamine): Another isomer where the steric hindrance around the ethylamine chain is significantly different.

-

2,4,5-Trimethoxyphenethylamine (2C-O): A well-documented compound where methyl groups are replaced by methoxy groups, leading to known serotonergic activity. The substitution of electron-donating methoxy groups with less polar methyl groups is expected to significantly alter receptor interactions.

The following diagram illustrates the chemical structure of the title compound.

Figure 1: Chemical Structure of 2-(2,4,5-Trimethylphenyl)ethanamine.

Physicochemical Properties (Predicted)

In the absence of experimental data, we can predict certain physicochemical properties based on the compound's structure. These predictions are valuable for planning purification, formulation, and analytical method development.

| Property | Predicted Value/Range | Rationale and Significance |

| Molecular Formula | C₁₁H₁₇N | Confirmed by structural analysis.[2] |

| Molecular Weight | 163.26 g/mol | Calculated from the molecular formula.[3] |

| XlogP | 2.3 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, likely allowing for good membrane permeability, including crossing the blood-brain barrier.[2] |

| pKa (Basic) | ~9.5 - 10.5 | Typical for a primary alkylamine. This value is critical for understanding its ionization state at physiological pH, which influences receptor binding and solubility. |

| Boiling Point | ~230-250 °C | Estimated based on its molecular weight and comparison to isomers. Will be important for purification by distillation. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for simple phenethylamines. |

Proposed Synthetic Pathways

While no specific synthesis for 2-(2,4,5-trimethylphenyl)ethanamine is documented, established methods for analogous phenethylamines provide a reliable blueprint. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A key precursor for many of these routes is 1-(2,4,5-trimethylphenyl)ethanone .[4][5]

Pathway 1: Reduction of a Nitrile Intermediate

This is a classic and high-yielding route to primary amines.

Figure 2: Synthetic workflow via nitrile reduction.

Experimental Rationale:

-

Reduction to (2,4,5-Trimethylphenyl)methanol: The starting aldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride. This is a standard, high-yield transformation.

-

Halogenation: The benzyl alcohol is converted to a more reactive benzyl halide (bromide or chloride). This step activates the benzylic position for nucleophilic substitution.

-

Cyanation: The benzyl halide is treated with a cyanide salt (e.g., NaCN) to form 2-(2,4,5-trimethylphenyl)acetonitrile. This step introduces the second carbon of the ethyl chain and the nitrogen atom in a protected form.

-

Nitrile Reduction: The nitrile is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This is the final step that yields the target compound.

Pathway 2: Reductive Amination of a Phenylacetaldehyde

This pathway offers a more direct route if the corresponding acetaldehyde is accessible.

Protocol Outline:

-

Starting Material: 2,4,5-Trimethylphenylacetaldehyde.

-

Reaction: The aldehyde is reacted with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in the presence of a reducing agent.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice as it selectively reduces the intermediate imine in the presence of the starting aldehyde.

-

Workup: Standard aqueous workup and extraction, followed by purification (distillation or chromatography), would yield the final product.

Analytical Characterization

Unambiguous characterization of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Two singlets in the aromatic region (Ar-H).Three singlets for the three distinct methyl groups (Ar-CH₃).Two triplets for the ethyl chain (-CH₂CH₂-).A broad singlet for the amine protons (-NH₂). | Confirms the proton framework and substitution pattern. |

| ¹³C NMR | Six distinct signals for the aromatic carbons.Three signals for the methyl carbons.Two signals for the ethyl chain carbons. | Confirms the carbon skeleton and number of unique carbon environments. |

| IR Spectroscopy | Two medium-intensity bands ~3300-3400 cm⁻¹ (N-H stretch of primary amine).Bands at ~2850-3000 cm⁻¹ (C-H stretch).Aromatic C=C stretching bands ~1450-1600 cm⁻¹. | Identifies key functional groups, particularly the primary amine. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z = 163.14.A base peak at m/z = 134, corresponding to the loss of the CH₂NH₂ fragment (benzylic cleavage). | Determines the molecular weight and provides fragmentation data confirming the structure. |

| GC-MS | Single peak with the expected mass spectrum. | Assesses purity and provides definitive structural confirmation. |

Postulated Pharmacological Profile: A Structure-Activity Relationship (SAR) Discussion

The primary audience for this guide—researchers in drug development—will be most interested in the potential biological activity of this compound. Lacking direct data, we must turn to an SAR analysis based on its structural features and comparison with known phenethylamines.

The Role of Methyl Substitution

Replacing the methoxy groups of psychedelic phenethylamines (like the 2C series) with methyl groups generally reduces or alters their characteristic 5-HT₂A receptor agonist activity. Methyl groups are less polar and cannot act as hydrogen bond acceptors, a key interaction for many serotonergic ligands.

However, this does not imply a lack of activity. The isomer 3,4,5-trimethylphenethylamine was found to induce rage-like effects in cats, a stark contrast to the effects of its methoxy analog, mescaline.[3] This suggests that trimethyl-substituted phenethylamines can possess significant central nervous system (CNS) activity, potentially through different mechanisms than their methoxy counterparts.

Potential Mechanisms of Action

The 2,4,5-trimethyl substitution pattern might confer affinity for a range of monoamine systems.

Figure 3: Postulated mechanisms of action for a novel phenethylamine.

-

Trace Amine-Associated Receptor 1 (TAAR1): Many simple phenethylamines are agonists at TAAR1, an intracellular receptor that modulates monoamine transporter function and can trigger monoamine release. This is a highly plausible target.

-

Monoamine Transporters (DAT, NET, SERT): The compound could act as a substrate for these transporters, leading to their reversal and subsequent release of dopamine, norepinephrine, and/or serotonin. This would classify it as a monoamine releasing agent.

-

Vesicular Monoamine Transporter 2 (VMAT2): Inhibition of VMAT2 can disrupt the storage of monoamines in vesicles, leading to an increase in their cytosolic concentration and subsequent efflux.

-

Direct Receptor Agonism/Antagonism: While potent 5-HT₂A agonism is less likely than with methoxy analogs, affinity for other serotonin or dopamine receptor subtypes cannot be ruled out and would require comprehensive screening to determine.

Legal and Safety Considerations

5.1 Legal Status: 2-(2,4,5-Trimethylphenyl)ethanamine is not explicitly scheduled under the Controlled Substances Act in the United States. However, its structural similarity to other controlled phenethylamines could make it subject to the Federal Analogue Act, under which it could be treated as a Schedule I substance if intended for human consumption. The legal status of phenethylamine derivatives can vary significantly by jurisdiction and is subject to change.

5.2 Safety and Toxicology: No toxicological data is available for this compound. As a matter of standard laboratory practice, it should be handled with extreme caution.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Handling: All handling of the pure substance should be done in a well-ventilated fume hood.

-

Toxicity Profile (Inferred): Based on the general class of phenethylamines, potential acute effects could include sympathomimetic stimulation (increased heart rate, blood pressure), as well as unpredictable psychoactive and behavioral effects. The potential for neurotoxicity has not been evaluated and should be assumed until proven otherwise.

Conclusion and Future Directions

2-(2,4,5-Trimethylphenyl)ethanamine represents a gap in our current knowledge of phenethylamine chemistry and pharmacology. This guide has established its fundamental chemical identity and, by drawing on data from its isomers and analogs, has provided a robust framework for its future investigation.

The logical next steps for any research program focused on this molecule would be:

-

Synthesis and Confirmation: Synthesize the compound using one of the proposed routes and confirm its structure unequivocally using the analytical methods outlined.

-

In Vitro Profiling: Conduct a comprehensive receptor binding and functional assay screen, focusing on monoamine transporters, TAAR1, and a panel of serotonin and dopamine receptors.

-

In Vivo Evaluation: Should the in vitro data suggest a compelling pharmacological profile, carefully designed in vivo studies in animal models could elucidate its behavioral and physiological effects.

By approaching this novel compound with a combination of predictive science and rigorous experimental validation, the research community can begin to fill this knowledge gap, potentially uncovering a new tool for neuroscience research or a novel scaffold for future drug development.

References

-

PubChem. 2-(2,4,5-trimethylphenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. 3,4,5-Trimethylphenethylamine. Available at: [Link].

-

NIST. Ethanone, 1-(2,4,5-trimethylphenyl)-. National Institute of Standards and Technology. Available at: [Link].

-

U.S. Environmental Protection Agency. Ethanone, 2-amino-1-(2,4,5-trimethylphenyl)- - Similar Compounds. CompTox Chemicals Dashboard. Available at: [Link].

-

González-Ledo, P., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3299. Available at: [Link].

Sources

- 1. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]

- 2. PubChemLite - 2-(2,4,5-trimethylphenyl)ethanamine (C11H17N) [pubchemlite.lcsb.uni.lu]

- 3. 3,4,5-Trimethylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

The Pharmacological Profile of 2,4,5-Trimethylphenethylamine (2,4,5-TMPEA): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2,4,5-trimethylphenethylamine (2,4,5-TMPEA), a substituted phenethylamine and positional isomer of the psychedelic compound mescaline. While structurally related to psychoactive compounds, 2,4,5-TMPEA exhibits a unique pharmacological profile characterized by low in vivo psychoactivity in humans at tested doses. This document details its synthesis, mechanism of action at serotonin receptors, and the current understanding of its metabolism, drawing comparisons with structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their therapeutic potential.

Introduction

Substituted phenethylamines represent a broad class of compounds with diverse pharmacological activities, ranging from central nervous system stimulants to hallucinogens.[1] The substitution pattern on the phenyl ring and the ethylamine side chain dictates the specific interaction with various receptor systems, primarily the serotonergic and dopaminergic pathways. 2,4,5-trimethylphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a synthetic phenethylamine first synthesized by Max Jansen in 1931.[2][3] It is a positional isomer of the well-known psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[2][3] Despite its structural similarity to mescaline and its classification within the "2C" family of psychedelic phenethylamines, 2,4,5-TMPEA is reported to be largely inactive in humans in terms of psychoactive effects at oral doses up to 300 mg.[2][3] This lack of psychoactivity, in contrast to its potent α-methylated analog 2,4,5-trimethoxyamphetamine (TMA-2), makes 2,4,5-TMPEA an intriguing subject for structure-activity relationship (SAR) studies within this chemical class.[4]

This guide will provide an in-depth analysis of the known pharmacological properties of 2,4,5-TMPEA, including its synthesis, receptor binding and functional activity, and metabolic profile. We will also present detailed experimental protocols for key assays used in the characterization of such compounds, offering a practical resource for researchers in the field.

Chemical Synthesis

The synthesis of 2,4,5-TMPEA, as described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), involves a two-step process starting from 2,4,5-trimethoxybenzaldehyde.[5][6] The general approach involves the formation of a nitrostyrene intermediate followed by its reduction to the corresponding phenethylamine.

Synthesis of β-nitro-2,4,5-trimethoxystyrene

This initial step involves a Henry condensation reaction between 2,4,5-trimethoxybenzaldehyde and nitromethane.

Experimental Protocol: Synthesis of β-nitro-2,4,5-trimethoxystyrene

-

Reactants and Reagents:

-

2,4,5-trimethoxybenzaldehyde

-

Nitromethane

-

Anhydrous ammonium acetate (catalyst)

-

Glacial acetic acid (solvent)

-

Methanol (for recrystallization)

-

-

Procedure:

-

A solution of 2,4,5-trimethoxybenzaldehyde in glacial acetic acid is prepared in a round-bottom flask.

-

Nitromethane and a catalytic amount of anhydrous ammonium acetate are added to the solution.

-

The reaction mixture is heated (e.g., on a steam bath) for a specified period (typically 1-2 hours) to drive the condensation reaction.

-

Upon cooling, the product, β-nitro-2,4,5-trimethoxystyrene, crystallizes from the solution.

-

The crystalline product is collected by filtration, washed with water, and then with a small amount of cold methanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield bright yellow crystals.

-

Reduction of β-nitro-2,4,5-trimethoxystyrene to 2,4,5-Trimethylphenethylamine (2,4,5-TMPEA)

The second and final step is the reduction of the nitro group of the nitrostyrene intermediate to an amine group. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH).

Experimental Protocol: Reduction to 2,4,5-Trimethylphenethylamine

-

Reactants and Reagents:

-

β-nitro-2,4,5-trimethoxystyrene

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (solvent)

-

Dilute sulfuric acid (for workup)

-

Sodium hydroxide solution (for basification)

-

Anhydrous sodium sulfate (for drying)

-

Non-polar solvent for extraction (e.g., toluene or dichloromethane)

-

-

Procedure:

-

A suspension of LAH in an anhydrous solvent (e.g., THF) is prepared in a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of β-nitro-2,4,5-trimethoxystyrene in the same anhydrous solvent is added dropwise to the LAH suspension at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

-

The reaction is quenched by the careful, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting inorganic salts are removed by filtration, and the filter cake is washed with the solvent.

-

The filtrate, containing the product, is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the freebase of 2,4,5-TMPEA as an oil or a low-melting solid.

-

The freebase can be converted to a more stable salt, such as the hydrochloride or sulfate salt, by dissolving it in an appropriate solvent and treating it with the corresponding acid.

-

Caption: Synthetic workflow for 2,4,5-Trimethylphenethylamine (2,4,5-TMPEA).

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for 2,4,5-TMPEA, like other substituted phenethylamines, involves its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.

Serotonin Receptor Binding and Functional Activity

In vitro studies have demonstrated that 2,4,5-TMPEA is a full agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. However, its potency at the 5-HT2A receptor, which is the primary target for classic psychedelic compounds, is significantly lower than that of other psychoactive 2C compounds. This low potency at the 5-HT2A receptor is considered a key factor in its observed lack of psychoactivity in humans at the doses tested.

| Receptor Subtype | Interaction | Potency (EC50) | Efficacy (Emax) |

| 5-HT2A | Full Agonist | Low | High |

| 5-HT2B | Full Agonist | Moderate | High |

| 5-HT2C | Full Agonist | Moderate | High |

Table 1: Receptor Interaction Profile of 2,4,5-TMPEA

The activation of 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled G-protein coupled receptors (GPCRs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is a hallmark of 5-HT2 receptor agonism.

Caption: Predicted metabolic pathways of 2,4,5-Trimethylphenethylamine (2,4,5-TMPEA).

Pharmacokinetic Profile

Toxicology

There is a notable lack of formal toxicological studies on 2,4,5-TMPEA in the published literature. Human reports from Alexander Shulgin's work in PiHKAL indicate a lack of significant adverse effects at oral doses up to 300 mg. [3]However, this does not constitute a comprehensive safety evaluation. Given its structural similarity to other phenethylamines, potential toxicities could be related to cardiovascular effects (e.g., increased heart rate and blood pressure) at higher doses, although this is speculative. The α-methylated analog, TMA-2, is known to have a sharp dose-response curve with toxic symptoms appearing at higher doses. [4]

Discussion and Future Directions

2,4,5-Trimethylphenethylamine presents an interesting case study in the structure-activity relationships of substituted phenethylamines. Its in vitro activity as a full agonist at 5-HT2 receptors, coupled with its apparent lack of in vivo psychoactivity in humans, highlights the complex interplay between receptor potency, pharmacokinetics, and metabolism in determining the overall pharmacological effect of a compound.

Future research should focus on several key areas to provide a more complete understanding of 2,4,5-TMPEA:

-

Detailed Pharmacokinetic Studies: In vivo studies in animal models are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2,4,5-TMPEA. This would help to clarify whether its lack of psychoactivity is due to rapid metabolism, poor blood-brain barrier penetration, or other pharmacokinetic factors.

-

Comprehensive Toxicological Evaluation: Formal in vitro and in vivo toxicological studies are necessary to establish the safety profile of 2,4,5-TMPEA.

-

Head-to-Head Comparative Studies: Direct comparative studies of 2,4,5-TMPEA with its psychoactive counterparts, such as TMA-2 and mescaline, would provide valuable insights into the structural features that govern psychoactivity in this class of compounds.

Conclusion

2,4,5-Trimethylphenethylamine is a serotonin receptor agonist with a pharmacological profile that distinguishes it from many of its structural relatives. Its low potency at the 5-HT2A receptor and potential for rapid metabolism likely contribute to its lack of psychoactive effects in humans at the doses that have been anecdotally tested. While our understanding of this compound has advanced, further research into its pharmacokinetics and toxicology is essential to fully characterize its properties. This technical guide provides a foundation of the current knowledge of 2,4,5-TMPEA and offers a framework for future investigations into this and other substituted phenethylamines.

References

-

Grokipedia. 2,4,5-Trimethoxyphenethylamine. [Link]

-

Wikipedia. 2,4,5-Trimethoxyphenethylamine. [Link]

- Holze, C. S., et al. (1992). Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). II. Multireplicated dose-response studies with technical and analytical grades of 2,4,5-T in four-way outcross mice. Fundamental and Applied Toxicology, 19(2), 298-306.

- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Wikipedia. Substituted phenethylamine. [Link]

-

Shulgin, A. T. PIHKAL/TIHKAL. University College London. [Link]

- Ritter, J. J., & Kalish, J. (1964). α,α-DIMETHYL-β-PHENETHYLAMINE. Organic Syntheses, 44, 44.

- Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE, 19(8), e0300079.

- Kanamori, T., et al. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of analytical toxicology, 26(2), 89-94.

- Carmo, H., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Journal of analytical toxicology, 31(5), 263-269.

- Negreira, N., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals, 14(11), 1125.

-

Wikipedia. 2,4,5-Trimethoxyamphetamine. [Link]

- Yan, H., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology.

- Ben Salem, M., et al. (2019). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 21(1), 59-66.

- Ferreira, P. M., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12891.

- Scheidweiler, K. B., et al. (2010). Methamphetamine and Amphetamine Pharmacokinetics in Oral Fluid and Plasma after Controlled Oral Methamphetamine Administration. Clinical Chemistry, 56(8), 1239-1247.

- Herian, A. M., et al. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 1-5.

- Li, Y., et al. (2010). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Flavour and Fragrance Journal, 25(5), 329-333.

Sources

- 1. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 2. grokipedia.com [grokipedia.com]

- 3. 2,4,5-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PIHKAL/TIHKAL [homepages.ucl.ac.uk]

- 6. 2C-H [drugs.ncats.io]

An In-depth Technical Guide to the 5-HT2A Receptor Binding Affinity of 2-(2,4,5-Trimethylphenyl)ethanamine

This guide provides a comprehensive technical overview of the scientific investigation into the 5-HT2A receptor binding affinity of the novel phenethylamine derivative, 2-(2,4,5-Trimethylphenyl)ethanamine. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, medicinal chemistry, and molecular biology. This document will delve into the theoretical underpinnings, synthetic pathways, and state-of-the-art methodologies for characterizing the interaction of this compound with a critical G protein-coupled receptor implicated in a myriad of neurological processes.

Introduction: The Significance of the 5-HT2A Receptor and Novel Phenethylamine Ligands

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a subtype of the serotonin receptor family, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Its activation of the Gq/G11 signaling pathway leads to the hydrolysis of inositol phosphates and an increase in intracellular calcium, influencing a wide array of physiological and cognitive functions.[3][4] The 5-HT2A receptor is a key molecular target for a diverse range of therapeutics, including atypical antipsychotics, and is also the primary target for classic psychedelic compounds.[2][5] Consequently, the development of novel ligands with specific affinities and functional activities at the 5-HT2A receptor is of paramount interest for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.[6][7][8][9]

Phenethylamines represent a broad class of compounds, many of which are known to interact with monoamine receptors, including the 5-HT2A receptor.[6][7][8][10] The structure-activity relationships (SAR) of phenethylamine derivatives at the 5-HT2A receptor are complex, with subtle modifications to the phenyl ring or the ethylamine side chain leading to profound changes in binding affinity and functional efficacy.[6][7][8][10][11] This guide focuses on 2-(2,4,5-Trimethylphenyl)ethanamine, a novel compound whose binding profile at the 5-HT2A receptor has not been extensively characterized. Understanding its interaction with this receptor will contribute to the broader knowledge of phenethylamine SAR and may unveil a new chemical scaffold for therapeutic innovation.

Synthesis of 2-(2,4,5-Trimethylphenyl)ethanamine

The synthesis of 2-(2,4,5-Trimethylphenyl)ethanamine can be achieved through several established synthetic routes for primary amines. A common and effective method is the reduction of a corresponding nitrile precursor, which offers a direct and high-yielding pathway.

Synthetic Workflow

Caption: Synthetic workflow for 2-(2,4,5-Trimethylphenyl)ethanamine.

Detailed Experimental Protocol: Reduction of 2,4,5-Trimethylbenzyl Cyanide

This protocol outlines the reduction of 2,4,5-trimethylbenzyl cyanide to yield the target primary amine. This method is analogous to the synthesis of similar phenethylamines.[12]

Materials:

-

2,4,5-Trimethylbenzyl cyanide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Sodium hydroxide (NaOH) solution (2N)

-

Distilled water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

A solution of 2,4,5-trimethylbenzyl cyanide in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 1-2 hours) to ensure complete reduction.

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 2N sodium hydroxide solution, and finally more water, while cooling in an ice bath.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2,4,5-Trimethylphenyl)ethanamine.

-

The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

In Vitro Characterization: 5-HT2A Receptor Binding Affinity

The cornerstone of characterizing a novel ligand is the determination of its binding affinity for the target receptor. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of a compound's ability to displace a known radiolabeled ligand from the receptor.

Theoretical Framework of Radioligand Binding Assays

Radioligand binding assays are based on the principle of competitive binding. A radiolabeled ligand with known high affinity for the 5-HT2A receptor is incubated with a preparation of cells or tissues expressing the receptor. The unlabeled test compound, 2-(2,4,5-Trimethylphenyl)ethanamine, is then added at increasing concentrations. The ability of the test compound to inhibit the binding of the radioligand is measured, and from this, its inhibitory constant (Ki) can be determined. The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

Experimental Workflow for 5-HT2A Radioligand Binding Assay

Caption: Workflow for 5-HT2A radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure based on established methods for determining 5-HT2A receptor affinity.[13][14]

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[15]

-

Test compound: 2-(2,4,5-Trimethylphenyl)ethanamine.

-

Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

96-well microplates.

-

Filtration apparatus with glass fiber filters (e.g., GF/C or GF/B).[14]

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in the assay buffer to the desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Increasing concentrations of 2-(2,4,5-Trimethylphenyl)ethanamine (the competing ligand).

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Cell membrane preparation.

-

For the determination of non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a high concentration of a non-labeled 5-HT2A antagonist instead of the test compound.

-

For total binding, wells will contain the radioligand and cell membranes without any competing ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Structure-Activity Relationship (SAR) Insights and Expected Affinity

While direct experimental data for 2-(2,4,5-Trimethylphenyl)ethanamine is not yet published, we can infer its likely binding characteristics based on the established SAR of related phenethylamines.

-

Methyl vs. Methoxy Substitution: The substitution of methoxy groups with methyl groups at the 2, 4, and 5 positions of the phenyl ring is a key structural change. Methoxy groups are known to engage in hydrogen bonding with serine residues in the 5-HT2A receptor binding pocket.[11] The absence of these oxygen atoms in the trimethyl-substituted compound would preclude such interactions.

-

Lipophilicity: Methyl groups increase the lipophilicity of the molecule. For some series of 5-HT2A ligands, increased lipophilicity of the 4-position substituent has been correlated with higher affinity.[17]

-

Steric Hindrance: The methyl groups, while similar in size to methoxy groups, may present different steric profiles that could influence the compound's ability to adopt the optimal conformation for binding.

Given that 2,4,5-trimethoxyphenethylamine (2C-O) is a low-potency agonist at the 5-HT2A receptor, it is plausible that 2-(2,4,5-Trimethylphenyl)ethanamine will also exhibit a measurable but likely moderate to low affinity for the receptor.[18] The loss of hydrogen bonding potential from the methoxy groups may be partially offset by favorable hydrophobic interactions from the methyl groups.

Functional Characterization: Beyond Binding Affinity

Determining the binding affinity is the first step. Subsequent functional assays are crucial to understand whether 2-(2,4,5-Trimethylphenyl)ethanamine acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathways

Caption: Canonical 5-HT2A receptor signaling pathway.

Recommended Functional Assays

-

Calcium Mobilization Assay: This assay directly measures the functional consequence of Gq/G11 activation by monitoring changes in intracellular calcium levels, often using calcium-sensitive fluorescent dyes.[4]

-

Inositol Phosphate (IP) Accumulation Assay: This assay quantifies the accumulation of inositol phosphates, the direct downstream products of PLC activation.[19]

-

β-Arrestin Recruitment Assay: This assay determines if the ligand promotes the recruitment of β-arrestin to the receptor, which is involved in receptor desensitization and can initiate distinct signaling cascades.[19]

These functional assays will provide a comprehensive profile of the pharmacological activity of 2-(2,4,5-Trimethylphenyl)ethanamine at the 5-HT2A receptor, elucidating its potential as a modulator of this important therapeutic target.

Conclusion

The investigation into the 5-HT2A receptor binding affinity of 2-(2,4,5-Trimethylphenyl)ethanamine represents a logical step in the exploration of novel phenethylamine-based CNS-active compounds. By employing well-established synthetic and in vitro pharmacological techniques, a comprehensive understanding of this compound's interaction with the 5-HT2A receptor can be achieved. The data generated will not only characterize a new chemical entity but also contribute valuable insights to the intricate structure-activity relationships that govern ligand recognition and activation of this critical serotonin receptor subtype. This knowledge will be instrumental in guiding the future design and development of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders.

References

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (URL: [Link])

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science. (URL: [Link])

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. (URL: [Link])

-

2,4,5-Trimethoxyphenethylamine - Wikipedia. (URL: [Link])

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. (URL: [Link])

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (URL: [Link])

-

Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One - Research journals. (URL: [Link])

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

-

In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (URL: [Link])

-

2,4,5-Trimethoxyphenethylamine - Grokipedia. (URL: [Link])

-

Radioligand binding assays for hu... - EMBL-EBI. (URL: [Link])

-

5-HT2A Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])

-

5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (URL: [Link])

-

Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC. (URL: [Link])

-

Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed. (URL: [Link])

-

5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])

-

2,5-Dimethoxyamphetamine - Wikipedia. (URL: [Link])

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (URL: [Link])

-

2,4,5-Trimethoxyamphetamine - Wikipedia. (URL: [Link])

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC. (URL: [Link])

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - MedUni Wien ePub. (URL: [Link])

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - Frontiers. (URL: [Link])

-

Translocation of the 5-alkoxy substituent of 2,5-dialkoxyarylalkylamines to the 6-position: effects on 5-HT(2A/2C) receptor affinity - PubMed. (URL: [Link])

-

Synthesis and neurotoxicity profile of 2,4,5-trihydroxymethamphetamine and its 6-(N-acetylcystein-S-yl) conjugate - PubMed. (URL: [Link])

-

The synthesis of 2,4,5-trihydroxyphenylalanine (6-hydroxydopa). A centrally active norepinephrine-depleting agent - PubMed. (URL: [Link])

-

2-(2,4,5-trimethylphenyl)ethanamine (C11H17N) - PubChemLite. (URL: [Link])

-

2,3,4,5-Tetramethoxyphenethylamine - Wikipedia. (URL: [Link])

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - Oregon Health & Science University. (URL: [Link])

-

Synthesis of 2-(4-methylphenyl)ethanamine - PrepChem.com. (URL: [Link])

-

Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed. (URL: [Link])

-

5-HT2A receptor - Wikipedia. (URL: [Link])

-

Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. (URL: [Link])

-

Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding - RSC Publishing. (URL: [Link])

-

Synthesis of 2-arylchromeno[2,3,4,5-lmna]phenanthridines through a sequential multicomponent assembly, oxygenation and 6πe electrocyclization reactions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Serotonin Receptor Subtypes and Ligands - ACNP. (URL: [Link])

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. innoprot.com [innoprot.com]

- 5. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.skku.edu [pure.skku.edu]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 11. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]

- 12. prepchem.com [prepchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 17. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 18. 2,4,5-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 19. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Trimethylphenethylamines: A Deep Dive into Serotonergic Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethylamine scaffold represents a cornerstone in medicinal chemistry, giving rise to a vast array of neuroactive compounds. Among these, trimethylphenethylamines (TMPEAs) and their analogs have been instrumental in elucidating the structure-activity relationships (SAR) governing ligand interaction with serotonergic receptors, particularly the 5-HT₂A subtype, which is a key target for psychedelic drugs and a modulator of cortical function.[1] This guide provides a comprehensive analysis of the SAR of TMPEAs, dissecting the intricate interplay between molecular structure and pharmacological activity. We will explore the nuanced effects of substituent placement on the phenyl ring, modifications to the ethylamine side chain, and substitutions on the terminal amine. Through a synthesis of established research, this document aims to equip researchers and drug development professionals with a foundational understanding of the chemical principles driving the potency and efficacy of this important class of molecules.

Introduction: The Trimethylphenethylamine Core and Its Significance

The phenethylamine backbone, a simple phenyl ring attached to an ethylamine side chain, is a privileged structure in neuropharmacology.[2] Its derivatives encompass a wide range of compounds, from endogenous neurotransmitters to potent synthetic drugs. The trimethylphenethylamines are a subset of these, characterized by the presence of three methyl groups on the phenyl ring. The positioning of these methyl groups is a critical determinant of the molecule's pharmacological profile.

The primary focus of TMPEA research has been on their interaction with serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and cognitive processes.[3][4] Of particular interest is the 5-HT₂A receptor, the principal target for classic hallucinogens.[1] Understanding how structural modifications to the TMPEA scaffold influence binding affinity and functional activity at this receptor is crucial for designing novel ligands with specific pharmacological properties, including potential therapeutics for a range of neuropsychiatric disorders.[5]

This guide will systematically deconstruct the SAR of TMPEAs by examining three key structural domains:

-

The Aromatic Ring: The position of the three methyl groups significantly impacts receptor interaction.

-

The Ethylamine Side Chain: Modifications such as alpha-methylation can profoundly alter potency and metabolic stability.

-

The Terminal Amine: Substitutions on the nitrogen atom can modulate affinity and efficacy.

The Aromatic Ring: A Tale of Three Isomers

The substitution pattern of the methyl groups on the phenyl ring gives rise to several isomers of trimethylphenethylamine, each with a distinct pharmacological profile. The most studied isomers are 2,4,5-TMPEA, 2,4,6-TMPEA, and the conceptually related 3,4,5-TMPEA (mescaline, a trimethoxyphenethylamine, serves as a crucial reference compound).[6][7]

2,4,5-Trimethylphenethylamine (2,4,5-TMPEA)

2,4,5-TMPEA is a positional isomer of mescaline and is closely related to the psychedelic amphetamine 2,4,5-trimethoxyamphetamine (TMA-2).[8][9] Despite its structural similarity to active compounds, 2,4,5-TMPEA itself appears to be largely inactive as a psychoactive substance in humans, with oral doses up to 300 mg reportedly producing no significant effects.[6] However, in vitro studies have shown that it acts as a full agonist at the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[8] Its potency as a 5-HT₂A receptor agonist is comparable to mescaline, though it displays higher efficacy in some assays.[8]

The lack of in vivo psychoactivity despite in vitro efficacy suggests that pharmacokinetic factors, such as metabolism, may play a significant role in its overall profile.

2,4,6-Trimethylphenethylamine (2,4,6-TMPEA)

Similar to its 2,4,5-isomer, 2,4,6-TMPEA has been reported to be inactive in humans at doses of 300 mg or more.[7] This stands in contrast to its alpha-methylated analog, 2,4,6-trimethoxyamphetamine (TMA-6), which is a potent hallucinogen.[10] Interestingly, unlike mescaline, 2,4,6-TMPEA does not appear to be a substrate for amine oxidase, which could influence its metabolic fate.[7]

The Influence of Methoxy vs. Methyl Substitution

Much of the foundational SAR work in this area has been conducted on trimethoxy-substituted phenethylamines, with mescaline (3,4,5-trimethoxyphenethylamine) being the archetypal compound.[6] The substitution of methoxy groups with methyl groups generally leads to a decrease in psychedelic potency. This is likely due to the differing electronic and steric properties of the two functional groups. Methoxy groups are electron-donating through resonance and can participate in hydrogen bonding, which may be crucial for optimal receptor interaction.

The Ethylamine Side Chain: The Power of Alpha-Methylation

A pivotal modification to the phenethylamine scaffold is the addition of a methyl group at the alpha-position of the ethylamine side chain, converting the phenethylamine into an amphetamine. This seemingly minor change has profound pharmacological consequences.

Increased Potency and Duration of Action

Alpha-methylation generally increases the potency and duration of action of phenethylamines.[11] This is attributed to two primary factors:

-

Increased Lipophilicity: The added methyl group increases the molecule's lipid solubility, facilitating its passage across the blood-brain barrier.

-

Metabolic Stability: The alpha-methyl group sterically hinders the action of monoamine oxidase (MAO), a key enzyme responsible for the degradation of phenethylamines.[12] This leads to a longer half-life and increased bioavailability in the central nervous system.

For instance, 3,4,5-trimethoxyamphetamine (TMA), the alpha-methylated analog of mescaline, is roughly twice as potent as mescaline.[13] Similarly, 2,4,5-trimethoxyamphetamine (TMA-2) is a potent psychedelic, whereas its phenethylamine counterpart (2,4,5-TMPEA) is inactive in humans.[8][9]

Impact on Receptor Interaction

The introduction of an α-methyl group can also have a detrimental effect on potency at certain receptors, such as the human trace amine-associated receptor 1 (hTAAR1).[14] This highlights the nuanced nature of SAR, where a modification that enhances activity at one target may diminish it at another.

The Terminal Amine: Modulating Affinity and Efficacy

The primary amine of the ethylamine side chain is a critical site for interaction with the receptor and a key point for structural modification.

N-Methylation

The conversion of the primary amine to a secondary amine via N-methylation often results in a slight decrease in potency at hTAAR1.[14] Further methylation to a tertiary amine leads to a more significant drop in potency.[14]

N-Benzylation

In contrast to N-methylation, N-benzyl substitution on psychedelic phenethylamines can dramatically increase both binding affinity and functional activity at the 5-HT₂A receptor.[15] This discovery has led to the development of highly potent and selective 5-HT₂A agonists.[15] The N-benzyl group is thought to engage with an additional binding pocket on the receptor, thereby enhancing the overall affinity of the ligand.

Experimental Protocols for SAR Elucidation

The determination of the SAR of trimethylphenethylamines relies on a combination of chemical synthesis and pharmacological evaluation.

Synthesis of Trimethylphenethylamine Analogs

The synthesis of TMPEA analogs typically involves multi-step procedures. A common approach is the reduction of a corresponding nitrostyrene derivative. For example, 2,4,6-trimethylphenethylamine can be synthesized from 2,4,6-trimethylbenzaldehyde.

A Generalized Synthetic Workflow:

-

Nitrostyrene Formation: Condensation of the appropriately substituted benzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding β-nitrostyrene.

-

Reduction of the Nitrostyrene: Reduction of the β-nitrostyrene to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Further modifications, such as N-alkylation or N-benzylation, can be carried out on the resulting primary amine.

Pharmacological Evaluation

5.2.1. Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor. The principle involves a competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be converted to a binding affinity constant (Ki).

5.2.2. Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For GPCRs like the 5-HT₂A receptor, common functional assays include:

-

Calcium Flux Assays: Activation of the 5-HT₂A receptor leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes. The concentration of the compound that produces 50% of the maximal response is the EC₅₀ value, a measure of potency. The maximal response itself is the Emax, a measure of efficacy.

-

β-Arrestin Recruitment Assays: Ligand binding to a GPCR can also trigger the recruitment of β-arrestin proteins, which is another signaling pathway. This can be monitored using techniques like bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA).[3]

5.2.3. In Vivo Behavioral Assays

Animal models are used to assess the in vivo effects of these compounds. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and is often used to evaluate the potential psychedelic-like activity of new compounds.[11][16]

Data Presentation

Table 1: Comparative Activity of Selected Trimethoxyphenethylamines and their Amphetamine Analogs

| Compound | Structure | In Vivo Activity (Human) | Primary Receptor Target |

| Mescaline | 3,4,5-Trimethoxyphenethylamine | Active (180-360 mg)[7] | 5-HT₂A Agonist[13] |

| TMA | 3,4,5-Trimethoxyamphetamine | Active (more potent than mescaline)[13] | 5-HT₂A Agonist[13] |

| 2,4,5-TMPEA | 2,4,5-Trimethoxyphenethylamine | Inactive (>300 mg)[6] | 5-HT₂A Full Agonist (in vitro)[8] |

| TMA-2 | 2,4,5-Trimethoxyamphetamine | Active (20-40 mg)[9] | 5-HT₂A Agonist[17] |

| 2,4,6-TMPEA | 2,4,6-Trimethoxyphenethylamine | Inactive (>300 mg)[7] | Unknown |

| TMA-6 | 2,4,6-Trimethoxyamphetamine | Active (25-50 mg)[10] | 5-HT₂A Agonist[10] |

Visualizations

Caption: Core structure of a substituted phenethylamine, highlighting key positions for modification.

Caption: Summary of Structure-Activity Relationships for Trimethylphenethylamines.

Caption: A typical experimental workflow for SAR studies of novel psychoactive compounds.

Conclusion

The structure-activity relationship of trimethylphenethylamines is a rich and complex field that continues to provide valuable insights into the molecular determinants of ligand-receptor interactions, particularly at serotonergic targets. The seemingly subtle changes in methyl group positioning on the aromatic ring, the presence or absence of an alpha-methyl group on the ethylamine side chain, and the nature of substituents on the terminal amine can all lead to dramatic shifts in pharmacological activity. A thorough understanding of these relationships is paramount for the rational design of novel chemical probes to explore the intricacies of serotonergic neurotransmission and for the development of next-generation therapeutics for a variety of CNS disorders. The principles outlined in this guide serve as a foundational framework for researchers and scientists working at the interface of chemistry, pharmacology, and neuroscience.

References

-

2,4,5-Trimethoxyphenethylamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. In The Heffter Review of Psychedelic Research, Volume 2. Heffter Research Institute.

- Hansen, M., Jacobsen, J. P., & Andersen, J. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(10), 973–985.

- Grandy, D. K., Miller, G. M., & Li, J. X. (2012). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. ACS Chemical Neuroscience, 3(11), 883–892.

- Halberstadt, A. L., & Geyer, M. A. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236(6), 1847–1857.

- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1373.

- Pottie, E., et al. (2021). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment. Frontiers in Pharmacology, 12, 709848.

-

2,4,5-Trimethoxyphenethylamine - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- Halberstadt, A. L., & Geyer, M. A. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology (Berl), 236(6), 1847-1857.

- Chambers, J. J., et al. (2006). 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 49(17), 5201–5209.

- Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive agents. NIDA Research Monograph, 94, 1–29.

-

2C (psychedelics) - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

2,4,5-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Novel Psychedelic Mescaline Analog 2-Bromo-3,4,5-trimethoxyamphetamine (2-Br-TMA, BTMA); A Collection of Bioassays. (2024, July 8). Reddit. Retrieved February 23, 2026, from [Link]

-

Mescaline - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

2,4,6-Trimethoxyphenethylamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- Halberstadt, A. L., & Geyer, M. A. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236(6), 1847-1857.

- Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175–184.

- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1373.

- Al-Subeh, M. A., & Al-Hayali, R. A. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(5), 972–982.

- 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024). Beilstein Journal of Organic Chemistry, 20, 1033–1054.

- 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024). Beilstein Journal of Organic Chemistry, 20, 1033-1054.

- Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184.

- Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184.

- A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels. (2021). International Journal of Molecular Sciences, 22(16), 8758.

- A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+) - Google Patents. (n.d.).

-

2,4,6-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. (2023). Scientific Reports, 13(1), 1088.

- Improved Trimethylangelicin Analogs for Cystic Fibrosis: Design, Synthesis and Preliminary Screening. (2022). Molecules, 27(19), 6520.

-

Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved February 23, 2026, from [Link]

-

Phenethylamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- Effects of trimethyltin on dopaminergic and serotonergic function in the central nervous system. (1985).

- Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. (2009). Journal of Pharmacology and Experimental Therapeutics, 328(2), 578–587.

-

Structure-activity relationship (SAR) - REVIVE - GARDP. (n.d.). Retrieved February 23, 2026, from [Link]

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE, 13(5), e0197734.

-

Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (2020). DiVA. Retrieved February 23, 2026, from [Link]

- Synthesis of Metallocene Analogues of the Phenethylamine and Tetrahydroisoquinoline Scaffolds via Regioselective Ring Opening of 2‐Aryl‐N‐sulfonyl Aziridines. (2022). European Journal of Organic Chemistry, 2022(23), e202200293.

- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2021). Molecules, 26(18), 5605.

- T cell receptor binding affinity governs the functional profile of cancer-specific CD8+ T cells. (2018). Clinical & Experimental Immunology, 192(1), 31–43.

Sources

- 1. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. 2,4,6-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 8. 2,4,5-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 9. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 10. 2,4,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 11. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenethylamine - Wikipedia [en.wikipedia.org]

- 13. Mescaline - Wikipedia [en.wikipedia.org]

- 14. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Pharmacokinetics of 2-(2,4,5-Trimethylphenyl)ethanamine (2,4,5-TMPEA)

This guide provides an in-depth technical analysis of the metabolic pathways of 2-(2,4,5-Trimethylphenyl)ethanamine (referred to herein as 2,4,5-TMPEA ).

Editorial Note: As of the current scientific consensus, direct organism-specific metabolic studies on 2,4,5-TMPEA are sparse compared to its methoxylated analogs (e.g., Mescaline) or alpha-methylated counterparts (e.g., TMA-2). Therefore, this guide synthesizes established Structure-Activity Relationships (SAR) of phenethylamines, alkylbenzene metabolism, and enzymatic kinetics to construct a high-confidence predictive metabolic profile.

Executive Summary & Chemical Context

2,4,5-TMPEA is a lipophilic phenethylamine derivative characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions. Unlike its famous analog Mescaline (3,4,5-trimethoxyphenethylamine), which possesses polar methoxy groups, 2,4,5-TMPEA is highly hydrophobic.

Key Metabolic Differentiator:

-

Vs. Amphetamines: Lacking an

-methyl group on the ethylamine side chain, 2,4,5-TMPEA is not protected from oxidative deamination. It is a prime substrate for Monoamine Oxidases (MAO). -

Vs. Mescaline: Lacking oxygen atoms on the ring, it cannot undergo O-demethylation. Instead, the methyl substituents serve as sites for benzylic oxidation via Cytochrome P450 enzymes.

Primary Metabolic Pathways

The metabolism of 2,4,5-TMPEA in mammals is bifurcated into two competing Phase I pathways: Side-Chain Deamination (High Capacity, Rapid) and Ring Methyl Oxidation (Lower Capacity, Slower).

Pathway A: Oxidative Deamination (The "First-Pass" Gatekeeper)

This is the dominant route for non-alpha-methylated phenethylamines. Upon oral ingestion, significant first-pass metabolism occurs in the gut wall and liver.

-

Substrate Recognition: The primary amine binds to the active site of MAO-B (and to a lesser extent MAO-A). The 2,4,5-trimethyl substitution pattern provides steric bulk but does not sufficiently block the flexible ethylamine chain from entering the MAO catalytic tunnel.

-

Imine Formation: MAO abstracts a hydride from the

-carbon, generating an unstable imine intermediate. -

Hydrolysis: The imine hydrolyzes spontaneously to form 2,4,5-trimethylphenylacetaldehyde and ammonia (

). -

Oxidation to Acid: The aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form the terminal metabolite: 2,4,5-Trimethylphenylacetic Acid (2,4,5-TMPAA) .

Clinical Implication: This pathway renders 2,4,5-TMPEA largely orally inactive or requires massive dosages compared to its amphetamine counterpart (TMA-2), as the molecule is destroyed before reaching the Blood-Brain Barrier (BBB).

Pathway B: Benzylic Hydroxylation (CYP450 Mediated)

The electron-rich aromatic ring and the lipophilic methyl groups attract CYP450 isoforms (specifically CYP2E1 and CYP1A2 , known for oxidizing alkylbenzenes like toluene and mesitylene).

-

Regioselectivity: Oxidation is most likely at the para-methyl (position 4) or meta-methyl (position 5) due to steric accessibility and electronic activation.

-

Hydroxylation: The enzyme inserts oxygen into the C-H bond of a methyl group, forming a Hydroxymethyl metabolite (e.g., 4-(hydroxymethyl)-2,5-dimethylphenethylamine).

-

Further Oxidation: Cytosolic alcohol dehydrogenases may further oxidize this to a benzoic acid derivative, though this is likely a minor pathway compared to MAO deamination.

Pathway C: Phase II Conjugation

-

N-Acetylation: A minor fraction of the parent amine may be N-acetylated by N-acetyltransferase (NAT) to form N-acetyl-2,4,5-TMPEA .

-

Glucuronidation: The carboxylic acid metabolites (from Pathway A) and alcohol metabolites (from Pathway B) undergo glucuronidation via UGT enzymes to facilitate renal excretion.

Visualization of Metabolic Architecture

The following diagram illustrates the branching metabolic fate of 2,4,5-TMPEA.

Figure 1: Predicted metabolic cascade of 2,4,5-TMPEA showing the dominance of the MAO-dependent deamination pathway (left branch) versus CYP-mediated oxidation (center branch).

Quantitative Comparison of Analogs

To understand the specific behavior of 2,4,5-TMPEA, it is essential to compare it with its structural neighbors.

| Feature | 2,4,5-TMPEA | Mescaline (3,4,5-Trimethoxy) | TMA-2 (2,4,5-Trimethoxy-AMP) |

| Primary Clearance | MAO-B Deamination | MAO Deamination (Slower) | Renal / CYP Dealkylation |

| MAO Susceptibility | High (Unprotected ethyl chain) | Moderate (Steric hindrance from methoxy) | Negligible ( |

| CYP450 Role | Benzylic Hydroxylation (Ring-CH3) | O-Demethylation (Ring-OCH3) | O-Demethylation |

| Lipophilicity | High (LogP ~3.5) | Low/Moderate (LogP ~0.7) | Moderate |

| Oral Bioavailability | Low (<5% predicted) | Moderate (due to high dose) | High (>80%) |

| Major Metabolite | Phenylacetic Acid derivative | 3,4,5-Trimethoxyphenylacetic acid | O-demethylated amines |

Experimental Protocols for Validation

For researchers intending to verify these pathways, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability & Metabolite ID

Objective: Determine the intrinsic clearance (

-

Preparation:

-

Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

-

Prepare 10 mM stock of 2,4,5-TMPEA in DMSO.

-

-

Incubation System:

-

Test Group: Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL) + TMPEA (1 µM).

-

Control A (No Cofactor): Same as Test, without NADPH (controls for chemical instability).

-

Control B (MAO Inhibition): Add Pargyline (10 µM) to block MAO, isolating CYP activity.

-

-

Reaction:

-

Pre-incubate at 37°C for 5 min.

-

Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sample at

min.

-

-

Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., D3-Mescaline).

-

Analysis (LC-HRMS):

-

Column: C18 Reverse Phase (2.1 x 50 mm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% Formic Acid.

-

Target Ions:

-

Parent:

-

Aldehyde:

(Transient) -

Acid Metabolite:

(+1 Da mass shift from aldehyde, acidic functionality). -

Hydroxylated Metabolite:

-

-

Protocol B: Distinguishing MAO vs. CYP Contribution

Causality Check: If the disappearance of parent compound is halted by Pargyline (MAO inhibitor) but unaffected by 1-Aminobenzotriazole (ABT, a broad CYP inhibitor), the pathway is confirmed as MAO-dominant.

-

Step 1: Run incubation with ABT (1 mM).

-

Step 2: Run incubation with Pargyline (10 µM).

-

Step 3: Compare

(half-life) of parent compound. -

Prediction: 2,4,5-TMPEA

will be significantly extended by Pargyline, confirming the "First-Pass" hypothesis.

References

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

-

Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 11(5), 468-482. Link

-

Dragoni, S., et al. (2012). Mitochondrial monoamine oxidase B initiates the oxidative deamination of the mescaline analogue 2C-B. Xenobiotica, 42(6), 563-571. (Establishes MAO-B preference for lipophilic PEAs). Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. (Mechanisms of benzylic hydroxylation of alkylbenzenes). Link

-

Smith, D. A., et al. (2012). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Principles of metabolic stability and structural modification). Link

An In-depth Technical Guide on the Toxicological Data and Safety Profile of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract